4-Bromopyridazin-3(2h)-one
Overview
Description
4-Bromopyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family It features a bromine atom at the fourth position and a keto group at the third position of the pyridazine ring
Mechanism of Action
Target of Action
Pyridazines, the class of compounds to which 4-bromopyridazin-3(2h)-one belongs, are known to interact with various biological targets due to their versatile chemical structure .
Mode of Action
Pyridazines often act by binding to their target proteins and modulating their activity . The bromine atom in this compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Pyridazines are known to be involved in a variety of biochemical pathways due to their broad range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridazin-3(2H)-one can be achieved through several methods. One common approach involves the bromination of pyridazin-3(2H)-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution at the fourth position.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 3,6-dibromo-2-pyridone with hydrazine can yield this compound through an intramolecular cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group at the third position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as Lewis acids or transition metals may be employed to facilitate cyclization.
Major Products Formed
Substitution Products: Various substituted pyridazinones depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidized or reduced derivatives of this compound.
Cyclization Products: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-Bromopyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with a similar structure but without the bromine atom and the keto group.
3,6-Dibromopyridazine: A compound with two bromine atoms at the third and sixth positions.
Pyridazin-3(2H)-one: A compound with a similar structure but without the bromine atom.
Uniqueness
4-Bromopyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the keto group, which confer distinct chemical reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the keto group provides a site for oxidation and reduction reactions. This combination of functional groups makes this compound a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHYNQXIQNWYLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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